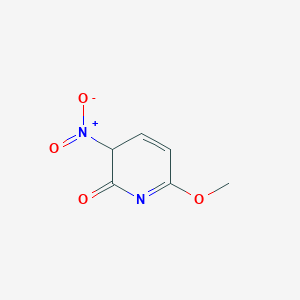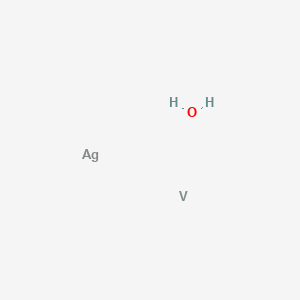
Silver;vanadium;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrato de plata y vanadio es un compuesto que combina plata, vanadio y moléculas de agua. Este compuesto es conocido por sus propiedades fisicoquímicas únicas, que lo hacen valioso en diversas aplicaciones científicas e industriales. El hidrato de plata y vanadio se destaca particularmente por sus propiedades electroquímicas, lo que lo convierte en un material prometedor para su uso en baterías y otros dispositivos de almacenamiento de energía.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El hidrato de plata y vanadio se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción entre vanadato de amonio y nitrato de plata en presencia de acetonitrilo, seguido de un tratamiento hidrotermal a 200 °C durante 12 horas . Este método da como resultado la formación de nanocables de vanadato de plata, que luego se pueden hidratar para formar hidrato de plata y vanadio.
Métodos de producción industrial: La producción industrial de hidrato de plata y vanadio generalmente implica la síntesis hidrotermal a gran escala. Este proceso garantiza la producción constante de material de alta pureza. Las condiciones de reacción, como la temperatura, la presión y la concentración de los reactivos, se controlan cuidadosamente para optimizar el rendimiento y la calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El hidrato de plata y vanadio experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones están influenciadas por la presencia de moléculas de agua, que pueden facilitar la transferencia de iones y electrones.
Reactivos y condiciones comunes:
Oxidación: El hidrato de plata y vanadio se puede oxidar utilizando agentes oxidantes fuertes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o la hidracina.
Sustitución: Las reacciones de sustitución a menudo implican el intercambio de iones de vanadio con otros iones metálicos en presencia de agentes complejantes.
Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede resultar en la formación de compuestos de vanadio de mayor estado de oxidación, mientras que la reducción puede producir especies de vanadio de menor estado de oxidación.
Aplicaciones Científicas De Investigación
El hidrato de plata y vanadio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en varias reacciones químicas debido a sus propiedades redox únicas.
Medicina: Se está investigando su uso en sistemas de administración de fármacos y como componente en dispositivos médicos.
Mecanismo De Acción
El mecanismo por el cual el hidrato de plata y vanadio ejerce sus efectos es complejo e involucra múltiples vías:
Reacciones electroquímicas: En las baterías, el compuesto experimenta reacciones redox que facilitan el almacenamiento y la liberación de energía.
Acción antibacteriana: Las propiedades antibacterianas se atribuyen a la liberación de iones de plata, que pueden interrumpir las membranas celulares bacterianas e interferir con los procesos celulares.
Actividad catalítica: La actividad catalítica se debe a la capacidad del vanadio para cambiar los estados de oxidación, lo que le permite participar en varias reacciones químicas.
Comparación Con Compuestos Similares
El hidrato de plata y vanadio se puede comparar con otros compuestos similares, como:
Vanadato de plata (AgVO3): Similar en composición, pero carece del componente de hidratación.
Pentóxido de vanadio (V2O5): Un compuesto de vanadio bien conocido con diferentes estados de oxidación y aplicaciones.
Óxido de plata (Ag2O): Se utiliza principalmente por sus propiedades antibacterianas, pero no tiene las mismas aplicaciones electroquímicas que el hidrato de plata y vanadio.
El hidrato de plata y vanadio se destaca por su combinación única de plata, vanadio y agua, que le confiere propiedades distintas que no se encuentran en otros compuestos.
Propiedades
Fórmula molecular |
AgH2OV |
|---|---|
Peso molecular |
176.825 g/mol |
Nombre IUPAC |
silver;vanadium;hydrate |
InChI |
InChI=1S/Ag.H2O.V/h;1H2; |
Clave InChI |
ACQYEQFMTBRVRN-UHFFFAOYSA-N |
SMILES canónico |
O.[V].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


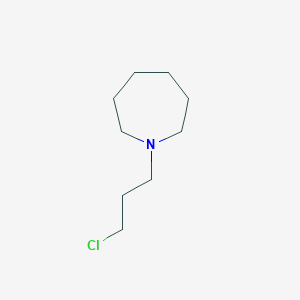
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
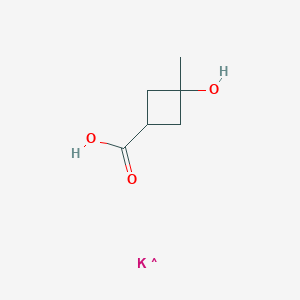


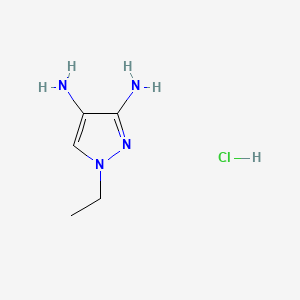
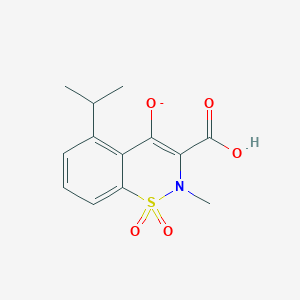
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
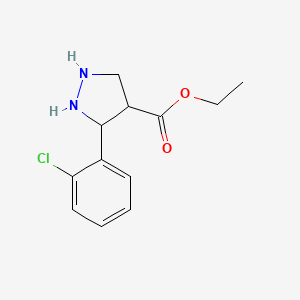
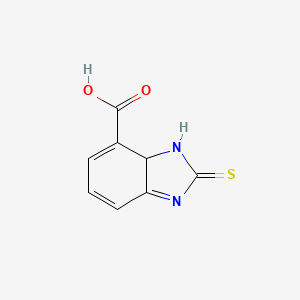
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)

